2,2,2-Trifluoroethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
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Overview
Description
2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a fluorinated organic compound It is characterized by the presence of trifluoroethyl and benzothiazolyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves the reaction of 2,2,2-trifluoroethylamine with 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazolyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar reactivity but different applications.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Shares the trifluoroethyl group but has distinct chemical properties and uses.
Uniqueness
2,2,2-TRIFLUOROETHYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to the combination of its trifluoroethyl and benzothiazolyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15F3N2O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H15F3N2O4S/c1-2-23-9-3-4-10-11(7-9)25-14(19-10)20-12(21)5-6-13(22)24-8-15(16,17)18/h3-4,7H,2,5-6,8H2,1H3,(H,19,20,21) |
InChI Key |
LNXVFHORJCDJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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